molecular formula C11H13N3O B8527719 Morpholin-4-yl-pyridin-4-yl-acetonitrile

Morpholin-4-yl-pyridin-4-yl-acetonitrile

Cat. No.: B8527719
M. Wt: 203.24 g/mol
InChI Key: FVBUUYWJAGGTIR-UHFFFAOYSA-N
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Description

Morpholin-4-yl-pyridin-4-yl-acetonitrile is an organic compound that features both a morpholine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-pyridin-4-yl-acetonitrile typically involves the reaction of morpholine with pyridine-4-carbaldehyde in the presence of a cyanide source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-pyridin-4-yl-acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholin-4-yl-pyridin-4-yl-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-pyridin-4-yl-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 3-(Morpholin-4-yl)propane-2,3-dione
  • 5-(Morpholin-4-yl)-1,2,3-thiadiazole

Uniqueness

Morpholin-4-yl-pyridin-4-yl-acetonitrile is unique due to the presence of both a morpholine ring and a pyridine ring, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides distinct biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-morpholin-4-yl-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C11H13N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-8H2

InChI Key

FVBUUYWJAGGTIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C#N)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulphonic acid (1.91 g, 10.1 mmol) in THF (10 mL) was treated portionwise with morpholine (1.75 g, 1.76 mL, 20.1 mmol) and 4-pyridinecarbox-aldehyde (1 g, 9.3 mmol) was added with stirring. The reaction mixture was heated at 100° C. for 2 h. After cooling to room temperature potassium cyanide (0.82 g, 12.6 mmol) was added as a slurry in water (1.5 mL) and the reaction mixture heated for 18 h at reflux. After cooling to room temperature the THF was removed in vacuo and the residue extracted with DCM, dried over sodium sulphate, concentrated, dissolved in ethyl acetate, then filtered through a pad of silica eluting with ethyl acetate. The residue was chromatographed on silica in DCM/ethyl acetate (0-100% gradient) to give the title compound (1.5 g). δH (DMSO-d6) 8.68-8.64 (2H, m), 7.49-7.46 (2H, m), 5.53 (1H, s), 3.66-3.60 (4H, m), 2.59-2.51 (2H, m), 2.43-2.35 (2H, m).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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